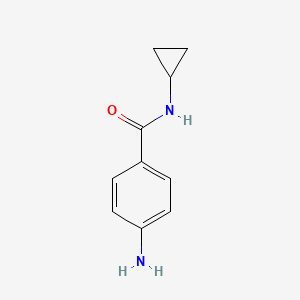

4-Amino-N-cyclopropylbenzamide

概要

説明

4-Amino-N-cyclopropylbenzamide, also known as ACPC, is an important organic compound that has been studied extensively for its various applications in scientific research. It is a cyclic amide with a cyclopropyl group attached to the amine nitrogen atom, and it is a versatile and important intermediate for a variety of chemical syntheses. ACPC has been used as a substrate for enzymatic hydrolysis, as a reagent for the preparation of aryl amines, and as a starting material for the synthesis of a variety of other compounds. In addition, ACPC has been used in the preparation of polymers and polymeric materials, as well as in the synthesis of pharmaceuticals and other bioactive compounds.

科学的研究の応用

Anticonvulsant Activities

4-Amino-N-cyclopropylbenzamide, a derivative of 4-aminobenzamides, has been explored for its anticonvulsant effects. Studies have shown that various 4-aminobenzamides, including those with cyclopropyl groups, are effective against seizures induced by electroshock and pentylenetetrazole in animal models. For instance, 4-amino-N-amylbenzamide exhibited significant potency against maximal electroshock seizures in mice (Clark et al., 1984).

Polymer Synthesis

This compound derivatives have been utilized in the synthesis of novel polymers. A study focused on the synthesis of new diamines, including derivatives of 4-aminobenzamide, for polymerization with various dianhydrides. This led to the creation of polyimides with high solubility and thermal stability, highlighting the potential of 4-aminobenzamide derivatives in advanced material science (Butt et al., 2005).

Electrochemical Applications

The electrochemical properties of 4-aminobenzamide derivatives, including this compound, have been researched for potential applications in electrochemical transducers. These studies involve electropolymerization mechanisms and their use in the development of sensors, like immunosensors for diseases such as dengue (Santos et al., 2019).

Biomedical Research

In biomedical research, derivatives of 4-aminobenzamides have been examined for their role in DNA repair mechanisms and cell viability. Studies have explored how these compounds interact with cellular processes, potentially influencing responses to DNA damage and affecting metabolic pathways (Ben-hur et al., 1985).

Antiviral Activity

Research has also been conducted on the antiviral properties of N-phenylbenzamide derivatives, including 4-aminobenzamide analogs. These studies focus on developing new treatments for viruses, demonstrating the potential of these compounds in antiviral therapies (Ji et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-amino-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIKGCQLFRHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191978 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38681-77-5 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)